molecular formula C17H18ClNO4 B13827664 Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl

Cat. No.: B13827664
M. Wt: 335.8 g/mol
InChI Key: ZQCKLPPZRZAPHJ-YYLIZZNMSA-N
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Description

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of specific enzymes, depending on the context of its application. The exact molecular targets and pathways involved vary based on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is unique due to its specific stereochemistry and the potential for high stereoselectivity in its reactions. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceutical intermediates.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H17NO4.ClH/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13;/h2-11,14-15,19H,1H3,(H,18,20);1H/t14-,15-;/m0./s1

InChI Key

ZQCKLPPZRZAPHJ-YYLIZZNMSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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